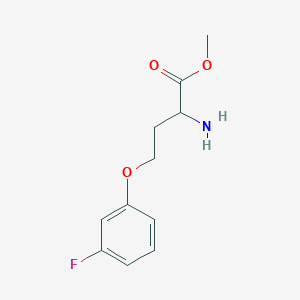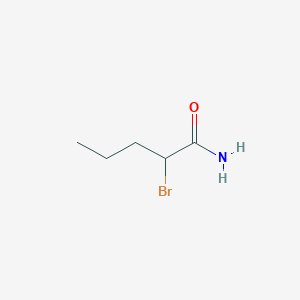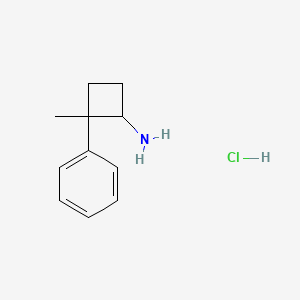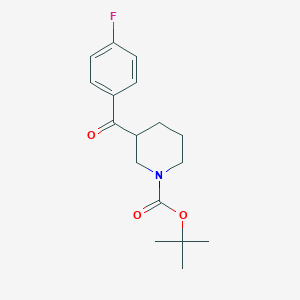![molecular formula C13H8F3N3 B13500924 6-[3-(difluoromethyl)-4-fluorophenyl]-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13500924.png)
6-[3-(difluoromethyl)-4-fluorophenyl]-1H-pyrazolo[4,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[3-(difluoromethyl)-4-fluorophenyl]-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by the presence of a difluoromethyl group and a fluorophenyl group attached to a pyrazolo[4,3-b]pyridine core. The incorporation of fluorinated moieties, such as difluoromethyl and fluorophenyl groups, enhances the compound’s biological and physiological activity, making it of significant interest in medicinal and agricultural chemistry .
準備方法
The synthesis of 6-[3-(difluoromethyl)-4-fluorophenyl]-1H-pyrazolo[4,3-b]pyridine involves several steps. One common method is the direct C−H-difluoromethylation of pyridines, which can be achieved through a radical process using oxazino pyridine intermediates. This method allows for the regioselective introduction of the difluoromethyl group at the desired position . Another approach involves the use of metal-catalyzed cross-coupling reactions to introduce the difluoromethyl group onto preformed pyridine rings . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
化学反応の分析
6-[3-(difluoromethyl)-4-fluorophenyl]-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include metal catalysts, radical initiators, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
6-[3-(difluoromethyl)-4-fluorophenyl]-1H-pyrazolo[4,3-b]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals due to its enhanced biological activity
作用機序
The mechanism of action of 6-[3-(difluoromethyl)-4-fluorophenyl]-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can interact with enzymes through hydrogen bonding, enhancing the compound’s binding affinity and selectivity. The fluorophenyl group can modulate the compound’s lipophilicity and bioavailability, further contributing to its biological activity . The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
6-[3-(difluoromethyl)-4-fluorophenyl]-1H-pyrazolo[4,3-b]pyridine can be compared with other similar compounds, such as:
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities and applications.
3-(difluoromethyl)pyridine: This compound has a similar difluoromethyl group but lacks the pyrazolo[4,3-b]pyridine core, resulting in different chemical and biological properties.
4-(trifluoromethyl)pyridine: This compound contains a trifluoromethyl group instead of a difluoromethyl group, which can lead to differences in reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
特性
分子式 |
C13H8F3N3 |
|---|---|
分子量 |
263.22 g/mol |
IUPAC名 |
6-[3-(difluoromethyl)-4-fluorophenyl]-1H-pyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C13H8F3N3/c14-10-2-1-7(3-9(10)13(15)16)8-4-11-12(17-5-8)6-18-19-11/h1-6,13H,(H,18,19) |
InChIキー |
CTYJIIBPIDXHTQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C2=CC3=C(C=NN3)N=C2)C(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



aminehydrochloride](/img/structure/B13500857.png)

![{6-Methylspiro[3.3]heptan-2-yl}methanol](/img/structure/B13500870.png)
![4-amino-2-{2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13500875.png)


![4-[(3-Chloro-4-fluorophenyl)amino]-2h-chromen-2-one](/img/structure/B13500908.png)




![N-[3-(aminomethyl)cyclobutyl]propane-1-sulfonamide hydrochloride](/img/structure/B13500943.png)

